7-[(4-Nitroanilino)methyl]quinolin-8-ol
Description
7-[(4-Nitroanilino)methyl]quinolin-8-ol is an 8-hydroxyquinoline derivative featuring a (4-nitroanilino)methyl substituent at the C7 position of the quinoline core. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its metal-chelating properties and versatile bioactivity.
Properties
CAS No. |
160094-85-9 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.298 |
IUPAC Name |
7-[(4-nitroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H13N3O3/c20-16-12(4-3-11-2-1-9-17-15(11)16)10-18-13-5-7-14(8-6-13)19(21)22/h1-9,18,20H,10H2 |
InChI Key |
NUIOHKDHIRMEAA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)CNC3=CC=C(C=C3)[N+](=O)[O-])O)N=C1 |
Synonyms |
7-((4-NITROPHENYLAMINO)METHYL)QUINOLIN-8-OL |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impacts
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 5m and 5n) enhance antifungal activity but may reduce synthetic yields due to steric or electronic challenges .
- Piperazinyl Moieties : Improve solubility and bioavailability, as seen in GPCR-targeting compounds .
- Steric Effects : Bulky substituents like benzo[d][1,3]dioxol reduce yields but can enhance target specificity .
Table 2: Catalytic Systems and Reaction Optimization
This contrasts with traditional methods that use toxic solvents or homogeneous catalysts .
Table 3: Bioactivity Profiles of Selected Analogues
Key Findings :
- Antiviral Activity: C5 modifications (e.g., p-tolylamino) improve potency while minimizing cytotoxicity .
- Antifungal Activity : Nitro and halogen substituents enhance efficacy, likely due to increased electrophilicity .
- Enzyme Inhibition : Bulky substituents (e.g., trifluoromethylphenyl) improve binding to targets like PDIA1 .
Physicochemical Properties
Table 4: Melting Points and Solubility Trends
Notes:
- The nitroanilino group in the target compound may reduce solubility compared to fluorophenyl derivatives but enhance membrane permeability due to lipophilicity.
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